Halofantrine was first synthesized in the 1970s and has been utilized in clinical settings since then. It is classified as an organic compound under the category of phenanthrenes and derivatives, characterized by its complex polycyclic structure. The chemical formula for halofantrine is , with a molecular weight of approximately 500.424 g/mol .
Halofantrine can be synthesized through several methods, often involving multi-step organic reactions. One common synthetic route includes the condensation of appropriate aromatic precursors followed by chlorination and fluorination steps to introduce the necessary halogen substituents. For example, a typical synthesis might involve:
These processes require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity .
The molecular structure of halofantrine features a tricyclic aromatic core with various substituents that enhance its pharmacological properties. Notably, it contains:
Using techniques such as density functional theory calculations, infrared spectroscopy, and Raman spectroscopy, researchers have confirmed the structural integrity and functional groups present in halofantrine .
Halofantrine undergoes various chemical reactions in biological systems:
Halofantrine acts by inhibiting the polymerization of heme within Plasmodium parasites, effectively poisoning them with their own metabolic waste. The compound binds to free heme released during hemoglobin degradation, preventing its conversion into non-toxic forms. This process leads to increased oxidative stress within the parasite cells, ultimately resulting in cell death .
These properties are critical for understanding its pharmacokinetics and optimizing its formulation for therapeutic use .
Halofantrine is primarily used in clinical settings for treating malaria caused by Plasmodium falciparum, especially in regions where resistance to other antimalarials is prevalent. Its effectiveness against multidrug-resistant strains makes it an important option in antimalarial therapy . Additionally, ongoing research explores its potential use in combination therapies to enhance efficacy and reduce toxicity associated with high doses .
Halofantrine emerged from the U.S. Army’s intensive post-Vietnam War antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR). Developed between 1965 and 1975 under medicinal chemist William Colwell, it was designated experimental number WR 171,669 during screening of over 250,000 compounds. Collaborations with SRI International facilitated its optimization, driven by the urgent need to combat chloroquine-resistant Plasmodium falciparum strains that compromised military operations in Southeast Asia. By 1982, halofantrine’s structure—a 9-phenanthrene methanol derivative—was first documented in scientific literature. SmithKline Beecham (now GlaxoSmithKline) later marketed it as Halfan® after FDA approval in 1992, though it was never commercialized in the U.S. or U.K. due to safety concerns [1] [5] [10].
Halofantrine belongs to the aryl amino alcohol class, sharing structural homology with quinine, lumefantrine, and mefloquine. Its chemical designation is 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]-1-propanol (molecular formula: C₂₆H₃₀Cl₂F₃NO; molecular weight: 500.43 g/mol). As a blood schizontocide, it selectively targets the erythrocytic stage of Plasmodium parasites. Its mechanism involves dual actions:
Table 1: Key Physicochemical Properties of Halofantrine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₆H₃₀Cl₂F₃NO | High lipophilicity (LogP 8.9) |
Aromatic System | Substituted phenanthrene | Structural similarity to quinine |
Protein Binding | 60–70% | Erratic bioavailability |
Metabolism | Hepatic (CYP3A4-mediated) | Susceptible to grapefruit juice interactions |
Elimination Half-life | 6–10 days | Prolonged tissue retention |
Halofantrine initially offered a critical therapeutic alternative in areas with multidrug-resistant falciparum malaria, particularly where chloroquine and sulfadoxine-pyrimethamine failures were widespread. Its low production cost (US\$1.40 per 6-tablet course in developing countries) made it accessible for resource-limited settings. However, variable oral bioavailability (enhanced 6-fold by fatty foods) and emerging resistance compromised its reliability. By the early 2000s, the World Health Organization (WHO) excluded it from treatment guidelines due to cardiotoxicity risks, relegating its use to exceptional cases where artemisinin-based combination therapies (ACTs) were unavailable. Today, it remains minimally deployed but retains historical significance as a marker of antimalarial drug evolution [1] [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1